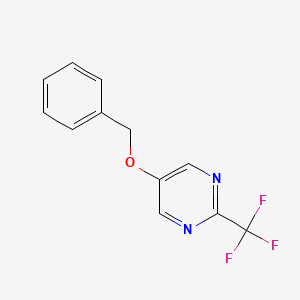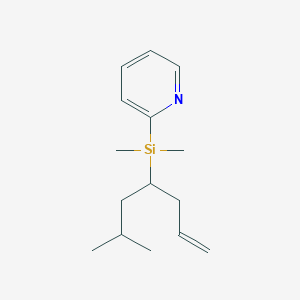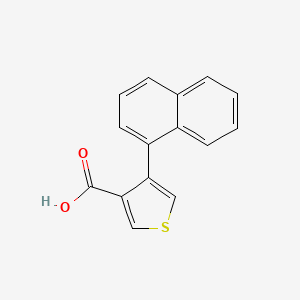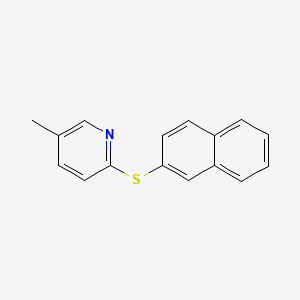
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 6th position, a cyclopropanecarbonyl group at the 1st position, and a dihydroquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and acylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The chloro and cyclopropanecarbonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoline: Lacks the cyclopropanecarbonyl group, making it less versatile in certain applications.
1-(Cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Bromo-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
6-Chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the chloro and cyclopropanecarbonyl groups, which confer specific reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
103604-80-4 |
|---|---|
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
6-chloro-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C13H12ClNO2/c14-9-3-4-11-10(7-9)12(16)5-6-15(11)13(17)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
PICICYCHHBIRMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)


![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)





![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)


